6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261079-77-9
VCID: VC0168075
InChI: InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14)
SMILES: C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O
Molecular Formula: C9H6N4O3
Molecular Weight: 218.172

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

CAS No.: 1261079-77-9

Cat. No.: VC0168075

Molecular Formula: C9H6N4O3

Molecular Weight: 218.172

* For research use only. Not for human or veterinary use.

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid - 1261079-77-9

Specification

CAS No. 1261079-77-9
Molecular Formula C9H6N4O3
Molecular Weight 218.172
IUPAC Name 6-oxo-2-pyrimidin-2-yl-1H-pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14)
Standard InChI Key BKGWIMFCVCSBIP-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O

Introduction

Structural Characteristics and Basic Properties

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid features a complex heterocyclic structure consisting of two pyrimidine rings connected through a C-C bond at the 2-position of one pyrimidine ring. The compound contains three key functional groups: a hydroxyl group at the 6-position, a carboxylic acid group at the 4-position, and the bipyrimidine core structure itself.

The presence of these multiple functional groups contributes to the compound's distinctive chemical behavior. The carboxylic acid group imparts acidity to the molecule, while the hydroxyl group can participate in hydrogen bonding, potentially enhancing its solubility in polar solvents and influencing its interactions with biological targets . The nitrogen atoms in the pyrimidine rings serve as potential sites for coordination with metal ions and hydrogen bonding interactions.

This compound belongs to the broader family of bipyrimidines, which are known for their versatility in chemical reactions and biological systems. Similar to other heterocyclic compounds containing pyrimidine rings, it likely possesses a planar or near-planar geometry, which can facilitate intercalation with biological macromolecules such as DNA or proteins .

Chemical Properties and Synthesis Methodologies

Chemical Properties

The chemical behavior of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid is significantly influenced by its functional groups. The carboxylic acid moiety contributes to its acidic character, potentially enabling it to form salts with bases . This property can be advantageous for improving solubility in aqueous media for biological applications.

The hydroxyl group at the 6-position can undergo various reactions including esterification, etherification, and oxidation. This group may exist in tautomeric forms, potentially shifting between the hydroxy form and a keto form, similar to what is observed in related compounds. The presence of multiple nitrogen atoms in the pyrimidine rings provides sites for protonation, hydrogen bonding, and coordination with metal ions, which can be leveraged in the development of metal complexes for catalytic or biological applications .

Based on analogous compounds, 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid would likely show the following chemical properties:

PropertyExpected Characteristic
SolubilityModerate to high in polar solvents; limited in non-polar solvents
Acid-Base BehaviorAcidic due to carboxylic acid group; pKa likely in range of 3-4
TautomerismPossible keto-enol tautomerism at the 6-position
Metal CoordinationPotential bidentate or tridentate ligand capabilities
Hydrogen BondingMultiple donor and acceptor sites

Comparative Analysis with Related Compounds

To better understand the potential properties of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid, a comparative analysis with structurally related compounds provides valuable insights.

Comparison with Other Pyrimidine Carboxylic Acids

The table below compares key features of 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid with related compounds:

CompoundKey Structural FeaturesPotential ApplicationsDistinguished Properties
6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acidBipyrimidine core, hydroxyl at C6, carboxylic acid at C4Enzyme inhibition, metal coordination, potential anticancerMultiple coordination sites, both acidic and hydrogen bonding capabilities
1,6-Dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acidBipyrimidine core, keto group at C6, carboxylic acid at C4Medicinal chemistry, pharmaceutical developmentEnhanced stability, potential solubility in polar solvents
6-Hydroxypyrimidine-4-carboxylic acidSingle pyrimidine ring, hydroxyl at C6, carboxylic acid at C4Synthetic intermediate, potential biological applicationsSimpler structure, potentially different reactivity pattern
2-(2′-Pyridyl)pyrimidine-4-carboxylic acidPyridylpyrimidine structure, carboxylic acid at C4Metal complexation, ruthenium coordination chemistryWell-documented as ligand for transition metals
5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic acidThiophenylpyrimidine structure, dihydroxy at C5/C6, carboxylic acid at C4Potential biological applicationsAdditional hydroxyl group, thiophene ring instead of pyrimidine

Research Applications and Future Directions

Future Research Directions

Future investigations into 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid might fruitfully explore:

  • Synthetic Optimization: Development of efficient and scalable synthetic routes to produce the compound and its derivatives.

  • Biological Activity Screening: Comprehensive screening against various enzymes, pathogens, and cancer cell lines to identify potential therapeutic applications.

  • Metal Complex Synthesis: Exploration of its coordination chemistry with various transition metals, particularly those with known biological activities such as ruthenium, platinum, and copper.

  • Structure-Activity Relationship Studies: Systematic modification of the basic structure to develop more potent or selective compounds for specific applications.

  • Computational Studies: Molecular modeling to predict interactions with biological targets and guide rational design of derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator